molecular formula C14H14O2 B3060799 3-[(2E)-3-phenylprop-2-en-1-ylidene]pentane-2,4-dione CAS No. 87497-30-1

3-[(2E)-3-phenylprop-2-en-1-ylidene]pentane-2,4-dione

Cat. No.: B3060799
CAS No.: 87497-30-1
M. Wt: 214.26 g/mol
InChI Key: MNVJZMVQXQFONB-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2E)-3-phenylprop-2-en-1-ylidene]pentane-2,4-dione is an organic compound with the molecular formula C14H16O2 It is known for its unique structure, which includes a phenyl group attached to a pentane-2,4-dione backbone through a prop-2-en-1-ylidene linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary method for synthesizing 3-[(2E)-3-phenylprop-2-en-1-ylidene]pentane-2,4-dione is through the Knoevenagel condensation reaction. This involves the reaction of acetylacetone with cinnamaldehyde in the presence of a base such as pyrrolidine. The reaction is typically carried out under an ice bath to control the temperature and ensure the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the Knoevenagel condensation remains the most practical approach for large-scale synthesis. The reaction conditions can be optimized for industrial applications by adjusting the concentrations of reactants and the reaction time.

Chemical Reactions Analysis

Types of Reactions

3-[(2E)-3-phenylprop-2-en-1-ylidene]pentane-2,4-dione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding diketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The phenyl group and the double bond in the prop-2-en-1-ylidene linkage can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., Br2) and nucleophiles (e.g., NH3) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

3-[(2E)-3-phenylprop-2-en-1-ylidene]pentane-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism by which 3-[(2E)-3-phenylprop-2-en-1-ylidene]pentane-2,4-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    2,4-pentanedione: A simpler diketone with similar reactivity but lacking the phenyl and prop-2-en-1-ylidene groups.

    Cinnamaldehyde: Shares the phenylprop-2-en-1-ylidene moiety but lacks the diketone structure.

    Acetylacetone: Another diketone used in the synthesis of 3-[(2E)-3-phenylprop-2-en-1-ylidene]pentane-2,4-dione.

Uniqueness

This compound is unique due to its combination of a phenyl group and a diketone structure, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3-[(E)-3-phenylprop-2-enylidene]pentane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c1-11(15)14(12(2)16)10-6-9-13-7-4-3-5-8-13/h3-10H,1-2H3/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNVJZMVQXQFONB-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=CC=CC1=CC=CC=C1)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C(=C/C=C/C1=CC=CC=C1)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90415301
Record name NSC343637
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90415301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87497-30-1
Record name NSC343637
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343637
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC343637
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90415301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(2E)-3-phenylprop-2-en-1-ylidene]pentane-2,4-dione
Reactant of Route 2
Reactant of Route 2
3-[(2E)-3-phenylprop-2-en-1-ylidene]pentane-2,4-dione
Reactant of Route 3
Reactant of Route 3
3-[(2E)-3-phenylprop-2-en-1-ylidene]pentane-2,4-dione
Reactant of Route 4
Reactant of Route 4
3-[(2E)-3-phenylprop-2-en-1-ylidene]pentane-2,4-dione
Reactant of Route 5
Reactant of Route 5
3-[(2E)-3-phenylprop-2-en-1-ylidene]pentane-2,4-dione
Reactant of Route 6
Reactant of Route 6
3-[(2E)-3-phenylprop-2-en-1-ylidene]pentane-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.